ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate
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Overview
Description
Ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate is an organic compound with the molecular formula C13H18N2O5. It is known for its trans configuration with respect to the C=N bond, and the dihedral angle between the benzene ring and the hydrazinecarboxylic acid plane is approximately 49.75°
Preparation Methods
The synthesis of ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate typically involves the condensation reaction between ethyl hydrazinecarboxylate and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
Ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules. These interactions can influence various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate can be compared with other similar compounds such as:
Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.
3,3’-(3,4,5-Trimethoxybenzylidene)bis(4-hydroxycoumarin): This compound has a different core structure but shares the 3,4,5-trimethoxybenzylidene moiety. The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties .
Properties
Molecular Formula |
C13H18N2O5 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
ethyl N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H18N2O5/c1-5-20-13(16)15-14-8-9-6-10(17-2)12(19-4)11(7-9)18-3/h6-8H,5H2,1-4H3,(H,15,16)/b14-8+ |
InChI Key |
OXVLHYLQPYDXCR-RIYZIHGNSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CCOC(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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